4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine
Overview
Description
Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for each reaction .Physical and Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. It also includes spectral data (IR, NMR, UV-Vis, etc.) used to identify the compound.Scientific Research Applications
Synthesis and Antibacterial Evaluation
4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine has been explored for its potential in antibacterial applications. A study by Rahimizadeh et al. (2011) demonstrates the synthesis of thiazolo[4,5-d]pyrimidines, using derivatives of 4-amino-5-bromo-2-chloro-6-methylpyrimidine, and evaluates their antibacterial properties (Rahimizadeh et al., 2011).
Halogen Exchange in Heterocycles
The compound has been utilized in studies focusing on halogen exchange reactions in heterocycles. Schlosser and Cottet (2002) investigated the conversion of various chloropyrimidines and chloropyridines, including 2-chloro-6-methylpyrimidine, to their bromo analogs using bromotrimethylsilane (Schlosser & Cottet, 2002).
Antiviral Activity of Pyrimidine Derivatives
Research by Hocková et al. (2003) explored 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, including derivatives of this compound, for their antiviral activity, particularly against retroviruses (Hocková et al., 2003).
Antimycobacterial Activity
Erkin and Krutikov (2010) synthesized various derivatives of 4-(3-bromophenyl)amino-6-methylpyrimidine and evaluated their antimycobacterial activity. The study showed a significant decrease in activity when the bromine atom was moved from the benzene ring to the heterocycle (Erkin & Krutikov, 2010).
Synthesis and Antimicrobial Activity of Pyridothienopyrimidine Derivatives
Gad-Elkareem et al. (2011) conducted research on the synthesis of pyridothienopyrimidine derivatives starting from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide. These compounds, including derivatives of this compound, were screened for their antimicrobial activities (Gad-Elkareem et al., 2011).
Antitumor Agent Synthesis
Zang Jia-liang et al. (2009) explored the synthesis of dasatinib, an antitumor agent, using 2-chloro-6-methylpyrimidine as a starting material. This process highlights the potential role of this compound derivatives in the development of cancer treatments (Zang Jia-liang et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(3-bromophenyl)-6-chloro-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWBXHWJJFEKHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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